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Compound of Interest

Compound Name: 3-(3-Thienyl)-l-alanine

Cat. No.: B1269739 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(3-
Thienyl)-L-alanine (C₇H₉NO₂S, Molecular Weight: 171.22 g/mol ), a non-proteinogenic amino

acid of interest in pharmaceutical and materials science research.[1][2] Due to the limited

availability of a complete, unified dataset in peer-reviewed literature, this document combines

reported data for closely related analogs with predicted values based on established

spectroscopic principles to offer a representative profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The

following tables summarize the expected proton (¹H) and carbon-13 (¹³C) NMR chemical shifts

for 3-(3-Thienyl)-L-alanine.

¹H NMR Data
The proton NMR spectrum of 3-(3-Thienyl)-L-alanine is characterized by signals from the

alanine backbone and the 3-substituted thiophene ring.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

α-CH 3.8 - 4.2
Triplet (t) or Doublet of

Doublets (dd)
~5-7

β-CH₂ 3.1 - 3.5
Doublet (d) or

Multiplet (m)
~5-7

Thienyl H-2 ~7.2 - 7.4 Multiplet (m)

Thienyl H-4 ~7.0 - 7.2 Multiplet (m)

Thienyl H-5 ~7.3 - 7.5 Multiplet (m)

-NH₃⁺ 7.5 - 8.5 Broad Singlet (br s)

-COOH 10.0 - 12.0 Broad Singlet (br s)

Note: In D₂O, the -NH₃⁺ and -COOH proton signals will exchange with deuterium and will not

be observed.

¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

Carbonyl (-COOH) 170 - 175

α-CH 50 - 55

β-CH₂ 30 - 35

Thienyl C-3 135 - 140

Thienyl C-2 125 - 130

Thienyl C-4 120 - 125

Thienyl C-5 125 - 130
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The data below is predicted for a solid-state (e.g., KBr

pellet or Nujol mull) measurement, where the amino acid exists as a zwitterion.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3100 - 2600 (broad) N-H stretch Ammonium (-NH₃⁺)

~3100 C-H stretch Thiophene ring

2960 - 2850 C-H stretch Aliphatic (α-CH, β-CH₂)

~1660 - 1590 N-H bend (asymmetric) Ammonium (-NH₃⁺)

~1580 - 1560 C=O stretch (asymmetric) Carboxylate (-COO⁻)

~1520 N-H bend (symmetric) Ammonium (-NH₃⁺)

~1410 C=O stretch (symmetric) Carboxylate (-COO⁻)

~1450, ~1380 C-H bend Aliphatic (β-CH₂)

~880 - 780 C-H out-of-plane bend 3-substituted thiophene

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 3-(3-Thienyl)-L-alanine, the monoisotopic mass is 171.0354 Da.[2]

m/z Value Proposed Fragment Fragmentation Pathway

171 [M]⁺ Molecular Ion

126 [M - COOH]⁺ Loss of the carboxyl group

97 [C₄H₃S-CH₂]⁺ Thienylmethyl cation

83 [C₄H₃S]⁺ Thienyl cation

74 [CH(NH₂)COOH]⁺ Cleavage at the β-carbon
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation: Dissolve ~5-10 mg of 3-(3-Thienyl)-L-alanine in ~0.6 mL of a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆). For D₂O, lyophilize the sample from D₂O once or

twice to minimize the residual H₂O signal.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5

mm probe.

¹H NMR Acquisition:

Pulse Sequence: Standard 1D proton experiment.

Temperature: 298 K.

Sweep Width: -2 to 12 ppm.

Number of Scans: 16-64, depending on concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled ¹³C experiment.

Sweep Width: 0 to 200 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Reference the spectrum to an internal

standard (e.g., DSS for D₂O) or the residual solvent signal.
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IR Spectroscopy
Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder.

Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic

press.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Acquisition:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing: Record a background spectrum of the empty sample compartment or a

pure KBr pellet. The instrument software will automatically ratio the sample spectrum to the

background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

(e.g., methanol, water with 0.1% formic acid).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI).

Acquisition (ESI-MS):

Ionization Mode: Positive ion mode is typically used for amino acids.

Mass Range: Scan from m/z 50 to 500.

Capillary Voltage: ~3-4 kV.

Nebulizing Gas: Nitrogen.
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Data Processing: The instrument software will generate a mass spectrum showing the

relative abundance of ions at different m/z values.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel amino acid analog like 3-(3-Thienyl)-L-alanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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